2-((3-Trifluoromethyl)phenyl)histamine D
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Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-((3-Trifluoromethyl)phenyl)histamine D is the H1 histamine receptor . This receptor is a G-protein-coupled receptor involved in the transmission of histamine signals in the body .
Mode of Action
This compound acts as a potent and selective agonist for the H1 histamine receptor . This means it binds to the receptor and activates it, mimicking the action of natural histamine. The compound has shown better potency at the guinea pig H1 histamine receptor than at the human H1 histamine receptor .
Biochemical Pathways
Upon activation of the H1 histamine receptor, a series of intracellular events are triggered. These include the activation of phospholipase Cβ, which hydrolyzes phosphatidylinositol-4,5-bisphosphate into the intracellular second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol . IP3 then acts on its own ligand-gated ion channel in the endoplasmic reticulum to release intracellular free Ca2+ ions .
Result of Action
The activation of the H1 histamine receptor by this compound can lead to various physiological responses. For instance, it has been used to study the induction of goblet cell secretion in rats and the role of the H1 receptor in COX-2 regulation and prostanoid homeostasis in human vascular endothelial cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it may be more effective in aqueous environments . Additionally, the compound’s storage temperature (2-8°C) may also play a role in maintaining its stability .
Biochemical Analysis
Biochemical Properties
2-((3-Trifluoromethyl)phenyl)histamine D interacts with the H1 histamine receptor, showing better potency at the guinea pig H1 histamine receptor than at the human H1 histamine receptor . The nature of these interactions involves binding to the receptor, which can influence the activity of various enzymes and proteins within the cell .
Cellular Effects
The effects of this compound on cells are largely due to its interaction with the H1 histamine receptor. This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the H1 histamine receptor . This can lead to changes in gene expression and can influence the activity of various enzymes within the cell .
Preparation Methods
The synthesis of 2-((3-Trifluoromethyl)phenyl)histamine D involves several steps. The primary synthetic route includes the reaction of 3-trifluoromethylbenzaldehyde with imidazole to form the intermediate compound, which is then further reacted with ethylenediamine to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .
Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial requirements.
Chemical Reactions Analysis
2-((3-Trifluoromethyl)phenyl)histamine D undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-((3-Trifluoromethyl)phenyl)histamine D has several scientific research applications:
Chemistry: It is used as a reference compound in the study of histamine receptors and their ligands.
Biology: The compound is employed in research on cellular signaling pathways involving histamine receptors.
Medicine: It has potential therapeutic applications in the treatment of conditions related to histamine receptor activity, such as allergies and inflammatory diseases.
Industry: The compound is used in the development of pharmaceuticals and as a tool in drug discovery.
Comparison with Similar Compounds
2-((3-Trifluoromethyl)phenyl)histamine D is unique in its high potency and selectivity for H1 histamine receptors. Similar compounds include:
Histamine: The natural ligand for histamine receptors, but with lower selectivity and potency.
Dimaprit: An H2 receptor agonist with different receptor selectivity.
Betahistine: An H3 receptor antagonist with distinct pharmacological properties.
These comparisons highlight the uniqueness of this compound in its specific receptor targeting and potency.
Properties
CAS No. |
162049-83-4 |
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Molecular Formula |
C20H20F3N3O8 |
Molecular Weight |
487.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[2-[3-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]ethanamine |
InChI |
InChI=1S/C12H12F3N3.2C4H4O4/c13-12(14,15)9-3-1-2-8(6-9)11-17-7-10(18-11)4-5-16;2*5-3(6)1-2-4(7)8/h1-3,6-7H,4-5,16H2,(H,17,18);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
GGDUVPKRZGATLR-LVEZLNDCSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=C(N2)CCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Synonyms |
2-((3-TRIFLUOROMETHYL)PHENYL)HISTAMINE D |
Origin of Product |
United States |
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